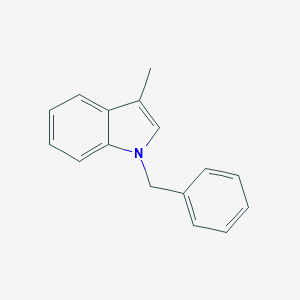
1-Benzyl-3-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1-Benzyl-3-methyl-1H-indole and its derivatives exhibit a range of biological activities:
- Anticancer Properties : Research indicates that indole derivatives, including this compound, show promising anticancer activity. For instance, studies have demonstrated that indole analogs with benzyl substitutions enhance cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Effects : Several studies have reported the antimicrobial properties of indole derivatives. For example, this compound has been tested for its effectiveness against bacterial and fungal strains, showing potential as a lead compound for developing new antimicrobial agents .
- Anti-inflammatory Activity : Indole compounds are also known for their anti-inflammatory effects. The incorporation of benzyl groups has been linked to enhanced anti-inflammatory responses in various models, suggesting that this compound could be beneficial in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Gold-Catalyzed Reactions : Recent advancements have introduced gold-catalyzed methodologies for synthesizing bisindoles, which include this compound as a key intermediate. This method provides good regioselectivity and high yields .
- Benzylation Reactions : The benzylation of indole derivatives is a common synthetic route. For example, the reaction of indole with benzyl bromide in the presence of a base (like potassium carbonate) leads to the formation of this compound with favorable yields .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various indole derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating effectiveness comparable to known chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against several pathogenic bacteria and fungi. The compound displayed notable inhibitory activity, suggesting its potential use in developing new antibiotics or antifungal treatments .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
17017-58-2 |
|---|---|
Molekularformel |
C16H15N |
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
1-benzyl-3-methylindole |
InChI |
InChI=1S/C16H15N/c1-13-11-17(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 |
InChI-Schlüssel |
HMORPAKTPJRBRQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Synonyme |
1-BENZYL-3-METHYL-1H-INDOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















